

Spectroscopic Characterization of (E)-Ethyl pmethoxycinnamate: A Technical Guide

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Compound of Interest		
Compound Name:	(E)-Ethyl p-methoxycinnamate	
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Introduction

(E)-Ethyl p-methoxycinnamate (EPMC) is a prominent naturally occurring cinnamate ester, primarily isolated from the rhizomes of Kaempferia galanga (Kencur).[1] It is widely recognized for its role as a UV-absorber in sunscreens and possesses a range of pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Accurate and unambiguous structural confirmation is critical for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic characterization of EPMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers and scientists.

Molecular Structure

The structure of **(E)-Ethyl p-methoxycinnamate**, with the IUPAC name ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, consists of a para-substituted methoxy-phenyl ring attached to an ethyl acrylate moiety in the trans (E) configuration.[3]

Chemical Formula: C₁₂H₁₄O₃[4] Molecular Weight: 206.24 g/mol

Data Presentation: Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of **(E)-Ethyl p-methoxycinnamate**.



Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	No. of Protons	Assignment
1.32	Triplet (t)	7.5	3H	-O-CH₂-CH₃
3.82	Singlet (s)	-	3H	Ar-OCH₃
4.25	Quartet (q)	7.5	2H	-O-CH₂-CH₃
6.31	Doublet (d)	16.0	1H	Vinylic H (α to C=O)
6.90	Doublet (d)	7.0	2H	Aromatic H (ortho to -OCH₃)
7.42	Doublet (d)	7.0	2H	Aromatic H (meta to -OCH₃)
7.65	Doublet (d)	16.0	1H	Vinylic H (β to C=O)
Data sourced from EvitaChem.				

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum clearly confirms the structure of EPMC. The triplet at 1.32 ppm and the quartet at 4.25 ppm are characteristic of an ethyl ester group. The singlet at 3.82 ppm corresponds to the methoxy group protons. Two doublets at 6.90 ppm and 7.42 ppm indicate a para-substituted benzene ring. Crucially, the two vinylic protons appear as doublets at 6.31 ppm and 7.65 ppm with a large coupling constant of 16.0 Hz, which is definitive for the trans (E) configuration of the double bond.

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 125 MHz



Chemical Shift (δ) ppm	Carbon Type	Assignment
13.8	CH₃	-O-CH2-CH3
55.4	CH₃	Ar-OCH₃
64.4	CH ₂	-O-CH2-CH3
114.4	СН	Aromatic CH (ortho to -OCH₃)
115.9	СН	Vinylic CH (α to C=O)
127.3	С	Aromatic C (ipso, attached to vinyl)
129.8	СН	Aromatic CH (meta to -OCH ₃)
144.3	СН	Vinylic CH (β to C=O)
161.5	С	Aromatic C (ipso, attached to - OCH ₃)
167.5	С	Ester Carbonyl (C=O)
Data sourced from ResearchGate.		

Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum is consistent with the presence of 12 unique carbon atoms. The signal at 167.5 ppm is characteristic of an ester carbonyl carbon. The signals at 144.3 ppm and 115.9 ppm correspond to the two vinylic carbons. The aromatic region shows four signals, confirming the para-substitution pattern. The remaining signals at 64.4, 55.4, and 13.8 ppm are assigned to the ethyl and methoxy carbons, respectively.

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr disc or Thin Film



Wavenumber (ṽ) cm⁻¹	Intensity	Functional Group Assignment
2966, 2839	Medium	C-H stretch (sp³)
1701 - 1705	Strong	C=O stretch (α , β -unsaturated ester)
1637	Medium	C=C stretch (alkene)
1512 - 1605	Medium-Strong	C=C stretch (aromatic ring)
1173	Strong	C-O stretch (ester)
825	Strong	C-H out-of-plane bend (p- disubstituted)

Interpretation of IR Spectrum: The IR spectrum displays key absorption bands that identify the functional groups in EPMC. The most prominent peak is the strong absorption around 1705 cm⁻¹, indicative of the carbonyl group of a conjugated ester. The presence of alkene and aromatic C=C bonds is confirmed by absorptions in the 1637-1512 cm⁻¹ region. Strong bands for C-O stretching further support the ester and ether functionalities. The band at 825 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in a para-substituted aromatic ring.

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)



Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment of Fragment
206	Moderate	[M] ⁺ (Molecular Ion)
178	Moderate	[M - C ₂ H ₄] ⁺
161	High (Base Peak)	[M - •OC ₂ H ₅]+
133	Moderate	[M - C2H5O2C] ⁺
121	Moderate	[C ₈ H ₉ O] ⁺
77	Low	[C ₆ H₅] ⁺ (Phenyl)
Data sourced from ResearchGate.		

Interpretation of Mass Spectrum: The mass spectrum under electron ionization shows a clear molecular ion [M]⁺ peak at m/z 206, which corresponds to the molecular weight of EPMC. The most abundant peak (base peak) is observed at m/z 161, resulting from the characteristic loss of an ethoxy radical (•OC₂H₅) from the molecular ion. Other significant fragments, such as m/z 178 (loss of ethene) and m/z 133 (loss of the ethyl carboxylate group), further corroborate the proposed structure.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of (E)-Ethyl p-methoxycinnamate.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).



- Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum.
 Standard pulse programs are typically used. Ensure proper shimming to achieve high resolution.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Place approximately 20-50 mg of solid (E)-Ethyl p-methoxycinnamate into a small vial.
- Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.
- Film Formation: Apply one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).
- Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first.
- Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.
 For a volatile solid like EPMC, a direct insertion probe or a gas chromatography inlet (GC-MS) can be used.

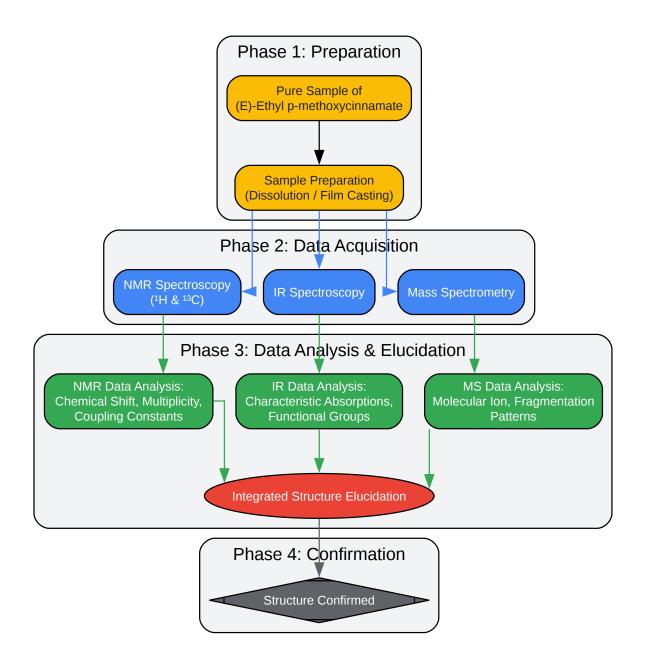


- Ionization: In the ion source, bombard the sample molecules with a high-energy beam of electrons (typically 70 eV for Electron Ionization EI). This process creates a positively charged molecular ion ([M]+) and various fragment ions.
- Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g., a magnetic sector or a quadrupole analyzer), which separates the ions based on their massto-charge (m/z) ratio.
- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Representation: The output is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Characterization Workflow

The logical process for the complete spectroscopic characterization of a compound like **(E)- Ethyl p-methoxycinnamate** is outlined in the diagram below.





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Caption: Workflow for the spectroscopic characterization of **(E)-Ethyl p-methoxycinnamate**.

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